molecular formula C16H24N2O2 B14578243 N~1~,N~1~,N~12~,N~12~-Tetramethyldodeca-4,8-dien-6-ynediamide CAS No. 61540-93-0

N~1~,N~1~,N~12~,N~12~-Tetramethyldodeca-4,8-dien-6-ynediamide

Cat. No.: B14578243
CAS No.: 61540-93-0
M. Wt: 276.37 g/mol
InChI Key: ILGUISYGRUPHHQ-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~12~,N~12~-Tetramethyldodeca-4,8-dien-6-ynediamide is a synthetic organic compound characterized by its unique structure, which includes both alkyne and diene functionalities

Properties

CAS No.

61540-93-0

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N,N,N',N'-tetramethyldodeca-4,8-dien-6-ynediamide

InChI

InChI=1S/C16H24N2O2/c1-17(2)15(19)13-11-9-7-5-6-8-10-12-14-16(20)18(3)4/h7-10H,11-14H2,1-4H3

InChI Key

ILGUISYGRUPHHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC=CC#CC=CCCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~12~,N~12~-Tetramethyldodeca-4,8-dien-6-ynediamide typically involves multi-step organic reactions. One common approach is the coupling of a diene with an alkyne precursor, followed by the introduction of the diamide functionality through amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of N1,N~1~,N~12~,N~12~-Tetramethyldodeca-4,8-dien-6-ynediamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~12~,N~12~-Tetramethyldodeca-4,8-dien-6-ynediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne and diene functionalities into alkanes or alkenes.

    Substitution: The diamide groups can participate in nucleophilic substitution reactions, leading to the formation of new amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can

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